Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-amino-3-methyl-2,3-dihydrothiophene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h4H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUBACFPTYUTGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC(=C1N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390670 | |
| Record name | Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125089-02-3 | |
| Record name | Methyl 3-amino-4,5-dihydro-4-methyl-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125089-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-3-amino-2-(methoxycarbonyl)-4,5-dihydrothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Overview
A widely cited industrial method involves the cyclization of methyl 2-methyl-3-oxo-tetrahydrothiophene-2-carboxylate using hydroxylamine hydrochloride as the aminating agent. The process is catalyzed by anhydrous iron(III) chloride and 1,3,5-trichloro-2,4,6-triazine (cyanuric chloride) in dimethylformamide (DMF) at elevated temperatures.
Detailed Procedure
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Stage 1 (Cyclization):
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Dissolve methyl 2-methyl-3-oxo-tetrahydrothiophene-2-carboxylate (0.5 mol) in DMF (435 mL).
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Add FeCl₃ (0.015 mol) and cyanuric chloride (0.015 mol), followed by hydroxylamine hydrochloride (0.7 mol).
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React at 70–90°C for 4 hours under vigorous stirring.
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Evaporate the solvent under reduced pressure (−0.9 MPa).
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Stage 2 (Amination):
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Treat the residue with 25% ammonium hydroxide (600 mL) and stir for 30 minutes.
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Filter and wash the precipitate with water to isolate the product.
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Mechanistic Insights
The reaction proceeds via nucleophilic attack by hydroxylamine on the carbonyl group, followed by intramolecular cyclization facilitated by FeCl₃. Cyanuric chloride acts as a dehydrating agent, promoting the elimination of water and stabilizing intermediates.
Michael Addition and Intramolecular Cyclization
Substrate Preparation
This method, adapted from ACS Omega (2021), employs α-thiocyanatoacetophenone and cyanothioacetamide as precursors. While originally designed for trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, the protocol can be modified for the target compound by substituting aryl groups with methyl substituents.
Reaction Steps
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Michael Addition:
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Combine α-thiocyanatoacetophenone (5 mmol) with cyanothioacetamide (5 mmol) in ethanol.
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Add 10% aqueous KOH (4 mL) to initiate the Michael addition, forming a thioacrylamide intermediate.
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Cyclization:
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Heat the mixture to 60°C, inducing intramolecular nucleophilic substitution at the thiocyanate group.
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Isolate the dihydrothiophene product via recrystallization from ethanol-acetone.
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Computational Validation
Density functional theory (DFT) studies at the r²SCAN-3c level confirm a two-step mechanism:
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Formation of a Michael adduct through thiocyanate displacement.
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Cyclization via intramolecular attack by the thiolate anion, followed by elimination of HNCS.
Alternative Synthetic Routes
Reductive Amination of Thiophene Derivatives
A less common approach involves the reductive amination of methyl 4-methyl-3-nitro-4,5-dihydrothiophene-2-carboxylate using hydrogen gas and palladium on carbon. This method, though efficient, requires high-pressure equipment and careful handling of nitro intermediates.
Enzymatic Functionalization
Recent studies explore lipase-catalyzed transesterification of thiophene diols, though yields remain suboptimal (<50%) compared to traditional methods.
Comparative Analysis of Methods
Advantages and Limitations
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Cyclization (Method 1): High yield and scalability but generates stoichiometric DMF waste.
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Michael Addition (Method 2): Atom-economical but requires optimization for methyl-substituted analogs.
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Reductive Amination: Avoids harsh acids but is energy-intensive.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .
Scientific Research Applications
Organic Synthesis
Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate serves as a valuable intermediate in the synthesis of complex organic molecules. It is utilized in the production of various heterocyclic compounds and can undergo multiple types of reactions:
- Oxidation : Converts to sulfoxides or sulfones.
- Reduction : Produces thiols or thioether derivatives.
- Substitution : Facilitates the introduction of different functional groups into the thiophene ring.
Biological Activities
The compound has been investigated for its potential biological activities, particularly:
- Antimicrobial Properties : Studies indicate that it exhibits significant antimicrobial effects against various pathogens.
- Anticancer Potential : Research shows that certain derivatives can induce apoptosis in cancer cell lines by modulating cell survival and proliferation pathways .
Pharmaceutical Applications
Ongoing research is exploring the compound's potential as a pharmaceutical agent. Notably, it is a precursor in synthesizing Articaine, a widely used dental anesthetic recognized for its efficacy and safety .
Case Studies and Research Findings
Recent studies have provided insights into the synthesis and biological evaluation of derivatives based on this compound:
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Synthesis of Articaine Derivatives :
- The compound acts as an intermediate in synthesizing Articaine, facilitating the development of effective dental anesthetics.
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High Throughput Screening for Antimicrobial Activity :
- A study evaluated a library of compounds for their inhibitory effects on Mycobacterium tuberculosis, revealing that methyl 3-amino derivatives show significant potential against resistant strains.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS: 85006-31-1)
The closest structural analog is Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS: 85006-31-1), which lacks the 4,5-dihydro saturation in the thiophene ring. Key differences include:
Its higher price suggests niche applications compared to the more widely available unsaturated analog .
Sulfonylurea Methyl Esters (e.g., Metsulfuron Methyl Ester)
Sulfonylurea herbicides like Metsulfuron methyl ester (CAS: 74223-64-6) share the methyl ester functional group but differ in core structure (triazine vs. thiophene). Key contrasts:
While both compounds are methyl esters, their distinct heterocyclic backbones dictate divergent applications. The thiophene derivative’s amino group may facilitate pharmaceutical applications (e.g., as a building block for drug candidates), whereas sulfonylureas target plant acetolactate synthase .
Heterocyclic Amines in Carcinogenicity Context
Heterocyclic amines (HCAs) like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) share structural motifs (amino-substituted heterocycles) with the target compound. However, HCAs in cooked foods exhibit carcinogenicity via DNA adduct formation .
Biological Activity
Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate (CAS Number: 125089-02-3) is a heterocyclic compound featuring a thiophene ring, which has garnered attention for its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 173.23 g/mol
- Structural Features : The compound consists of a thiophene ring substituted with an amino group and a carboxylate ester, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor or activator of various enzymes involved in metabolic pathways, potentially influencing cellular processes and biochemical cascades.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Receptor Interaction : It might bind to specific receptors that modulate cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a high-throughput screening study involving various compounds against Mycobacterium tuberculosis, it was found that several derivatives of this compound demonstrated over 90% inhibition at certain concentrations .
Table 1: Antimicrobial Activity Against M. tuberculosis
| Compound Name | IC50 (μg/mL) | % Inhibition |
|---|---|---|
| This compound | 0.072 ± 0.009 | >90% |
| Amikacin (Control) | - | - |
Anticancer Properties
In addition to its antimicrobial effects, the compound is being explored for its anticancer potential. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation .
Comparative Studies
Comparative analyses with structurally similar compounds highlight the unique biological profile of this compound.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| Methyl 3-amino-thiophene-2-carboxylate | Thiophene ring | Limited antimicrobial activity |
| Methyl 4-amino-thiophene-2-carboxylate | Different amino position | Varying anticancer effects |
| Methyl 3-amino-coumarin | Coumarin moiety | Strong antimicrobial properties |
The distinct substitution pattern of this compound contributes to its enhanced biological activity compared to these similar compounds .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives based on this compound. For instance:
- Synthesis of Articaine Derivatives : This compound serves as an intermediate in the synthesis of Articaine, a dental anesthetic known for its efficacy and safety profile in clinical settings.
- High Throughput Screening Results : A study involving a library of compounds evaluated the inhibitory effects on M. tuberculosis, confirming the significant potential of methyl 3-amino derivatives in combating resistant strains .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate, and how can purity be optimized?
- Methodology : The compound is typically synthesized via cyclization reactions. A key method involves reacting precursors with anhydrides (e.g., succinic or maleic anhydride) under nitrogen atmosphere, followed by reflux in dry dichloromethane. Purification is achieved via reverse-phase HPLC with methanol-water gradients, yielding 47–67% purity .
- Optimization : Critical parameters include stoichiometric control (1.2 equivalents of anhydride), inert gas protection to prevent oxidation, and HPLC conditions (30% → 100% methanol gradient). Replicating Baraldi et al.’s (1995) protocol ensures consistency in dihydrothiophene ring formation .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Characterization :
- 1H/13C NMR : Assigns proton environments (e.g., NH2 at δ 5.2–6.1 ppm) and carbon backbone (carboxylate C=O at ~170 ppm) .
- IR Spectroscopy : Identifies functional groups (C=O stretch at 1715–1777 cm⁻¹, NH2 bend at 1650 cm⁻¹) .
- LC-MS/HRMS : Confirms molecular weight (173.23 g/mol) and purity (>95%) .
Q. What safety protocols are recommended for handling this compound?
- Hazards : Skin/eye irritation (GHS07), respiratory sensitivity .
- Precautions : Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid inhalation. Store at 2–8°C in airtight containers .
Advanced Research Questions
Q. How can derivatives of this compound be designed to study structure-activity relationships (SAR) in medicinal chemistry?
- Functionalization : Acylate the 3-amino group with anhydrides (e.g., maleic, glutaric) to introduce carboxylate or amide moieties. For example, compound 24 (methyl 2-[(3-carboxy-1-oxo-2-propen-1-yl)amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) was synthesized using maleic anhydride, yielding derivatives with antibacterial activity .
- Purification : Recrystallize derivatives in methanol or use preparative HPLC to isolate stereoisomers .
Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points, yields)?
- Case Study : Melting points for analogous thiophene derivatives vary (e.g., 191–194°C vs. 213–216°C) due to polymorphic forms or solvent traces .
- Resolution :
- Replicate synthesis under strict anhydrous conditions.
- Use differential scanning calorimetry (DSC) to validate thermal profiles.
- Cross-validate with microanalysis (C, H, N) to confirm stoichiometry .
Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- QSAR Modeling : Leverage the compound’s LogP (1.41) and topological polar surface area (77.62 Ų) to predict membrane permeability for drug design .
- DFT Calculations : Analyze electron density at the 3-amino group to prioritize sites for electrophilic substitution. For example, the NH2 group’s lone pair facilitates reactions with carbonyl electrophiles .
Key Research Gaps and Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
